Chain-Breaking Antioxidant Reactivity: 2,6-DMHQ Matches 2-tert-Butylhydroquinone and Significantly Outperforms 2,5-Dimethylhydroquinone
In a direct comparative study of substituted p-hydroquinones (QH2), 2,6-dimethylhydroquinone (QH2 2) exhibited a reactivity to methyl linoleate peroxy radicals that was approximately equal to 2-tert-butylhydroquinone (QH2 1) and substantially greater than that of its isomer, 2,5-dimethylhydroquinone (QH2 3) [1]. The study established the following reactivity ranking: QH2 5 < QH2 3 < QH2 1 ≈ QH2 2 < QH2 4 [1].
| Evidence Dimension | Reactivity with methyl linoleate peroxy radical |
|---|---|
| Target Compound Data | 2,6-Dimethylhydroquinone (QH2 2) - Reactivity ~QH2 1 |
| Comparator Or Baseline | 2,5-Dimethylhydroquinone (QH2 3): Lower reactivity; 2-tert-Butylhydroquinone (QH2 1): Approximately equal reactivity; Trimethylhydroquinone (QH2 4): Higher reactivity. |
| Quantified Difference | Reactivity of 2,6-DMHQ is greater than 2,5-DMHQ and comparable to the well-established antioxidant 2-tert-butylhydroquinone. |
| Conditions | Oxidation of methyl linoleate (ML) in dodecyl sulfate micellar solution, pH 7.40, at 37°C, in the presence of 5-25 U/ml superoxide dismutase (SOD) [1]. |
Why This Matters
For applications requiring chain-breaking antioxidant activity in lipid systems, 2,6-DMHQ offers superior performance compared to the 2,5-dimethyl isomer and is on par with the widely used 2-tert-butylhydroquinone, providing a direct, data-driven justification for its selection.
- [1] Roginsky V. Superoxide dismutase enhances chain-breaking antioxidant capability of hydroquinones. Free Radic Res. 2001 Jul;35(1):55-62. PMID: 11697117. View Source
